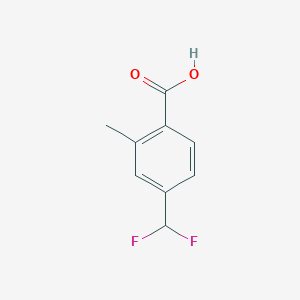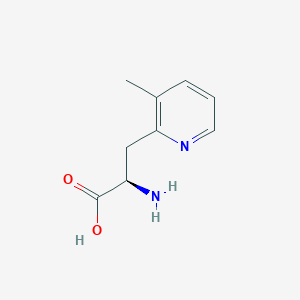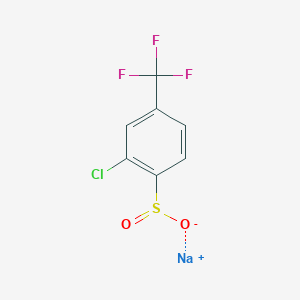![molecular formula C13H14FNO B13175143 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Fluorophenyl)-6-azaspiro[34]octan-5-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one typically involves the reaction of a fluorophenyl derivative with a spirocyclic precursor. One common method involves the use of a fluorophenyl ketone and a spirocyclic amine under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents that facilitate the reaction is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens like chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .
Applications De Recherche Scientifique
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The spirocyclic structure contributes to its stability and reactivity, making it a versatile compound in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one
- 1-Methyl-5-(spiro[3.4]octan-8-ylamino)piperidin-2-one
Uniqueness
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is unique due to its specific fluorophenyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability .
Propriétés
Formule moléculaire |
C13H14FNO |
|---|---|
Poids moléculaire |
219.25 g/mol |
Nom IUPAC |
8-(2-fluorophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14FNO/c14-11-5-2-1-4-9(11)10-8-15-12(16)13(10)6-3-7-13/h1-2,4-5,10H,3,6-8H2,(H,15,16) |
Clé InChI |
RAAQVTMCNRWXHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CNC2=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


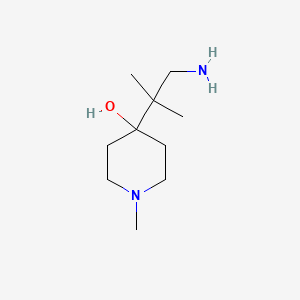
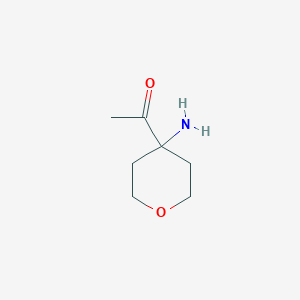
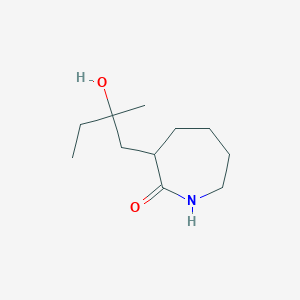
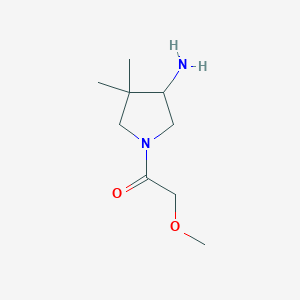
![Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine](/img/structure/B13175095.png)
![tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13175107.png)
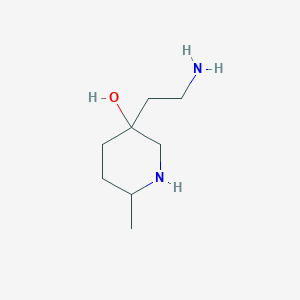
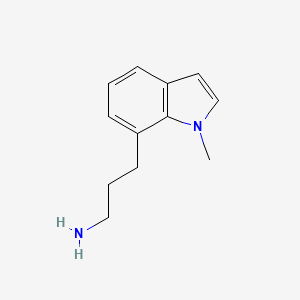
![3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13175136.png)
![(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13175145.png)
